![molecular formula C19H22FN3O4S2 B2394397 N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851781-11-8](/img/structure/B2394397.png)
N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H22FN3O4S2 and its molecular weight is 439.52. The purity is usually 95%.
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Scientific Research Applications
Catalytic Asymmetric Synthesis
The compound and related derivatives serve as key intermediates in catalytic asymmetric synthesis processes. For instance, they are utilized in the chiral phosphoric acid (CPA)-catalyzed asymmetric addition to cyclic N-acyl-iminiums, facilitating metal-free access to sulfone and fluorine-containing compounds with contiguous quaternary stereocenters, which are significant in bio-relevant molecules (Bhosale et al., 2022).
Synthesis of Pyrazole-sulfonamide Derivatives
Research on pyrazole-sulfonamide derivatives, including structures similar to the target compound, has shown significant potential in the development of antiproliferative agents. These compounds have been tested against various cancer cell lines, demonstrating particularly cell-selective effects and promising broad-spectrum antitumor activity (Mert et al., 2014).
COX-2 Inhibition
Derivatives of the compound have been investigated for their cyclooxygenase-2 (COX-2) inhibitory activity. Research has found that specific positioning of the methanesulfonamide group on the phenyl ring significantly impacts COX-2 inhibition, leading to potent and selective inhibitors (Singh et al., 2004).
Drug Metabolism Studies
The compound and its derivatives have been applied in drug metabolism studies to prepare mammalian metabolites of certain drugs, utilizing microbial-based surrogate biocatalytic systems for structure characterization and supporting clinical investigations (Zmijewski et al., 2006).
Antimicrobial Activities
Novel pyrazole-sulfonamide derivatives, including structures related to the target compound, have been synthesized and evaluated for their antimicrobial properties, showing activity exceeding that of reference drugs against bacteria and fungi (Alsaedi et al., 2019).
properties
IUPAC Name |
N-[4-[3-(2-fluorophenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S2/c1-3-12-29(26,27)23-19(16-6-4-5-7-17(16)20)13-18(21-23)14-8-10-15(11-9-14)22-28(2,24)25/h4-11,19,22H,3,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMNPTCSMIOBGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide |
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